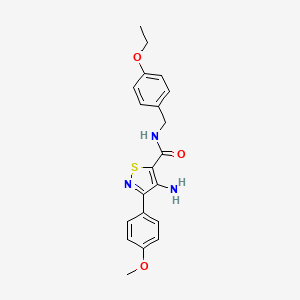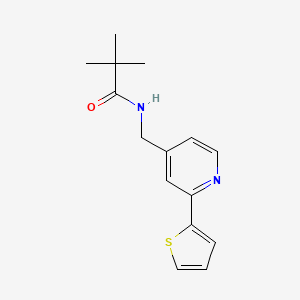
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone, also known as PPM or PPM1K, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein phosphatases, including PP2Cα, PP2Cβ, and PP6, which are involved in various cellular processes such as DNA damage response, cell cycle regulation, and stress signaling.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Kloubert et al. (2012) highlights the synthetic and structural characterization of a compound closely related to the query molecule, demonstrating the potential for creating novel compounds with specific geometric and electronic properties. This research emphasizes the manipulation of molecular structure for desired outcomes, such as altered reactivity or physical properties (Kloubert, R. Kretschmer, H. Görls, & M. Westerhausen, 2012).
Chemical Reactions and Syntheses
Oliveira Udry et al. (2014) demonstrated the stereospecific synthesis of pyrrolidines, showcasing the versatility of such structures in organic synthesis. Their work involves 1,3-dipolar cycloadditions, a fundamental reaction type that can be applied to the synthesis of complex molecules, indicating a broad applicability in medicinal chemistry and organic synthesis (Oliveira Udry, Repetto, & Varela, 2014).
Antimicrobial Activity
Research by Kumar et al. (2012) on synthesizing and evaluating the antimicrobial activity of novel derivatives, including structures akin to the query compound, provides insights into the potential of these compounds in developing new antimicrobial agents. Such studies are crucial in the ongoing search for new drugs to combat resistant microbial strains (Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Molecular Docking and Antibacterial Activities
Lynda (2021) explored the synthesis, antibacterial activity, and molecular docking analysis of pyrazole derivatives, underscoring the role of computational tools in predicting the biological activity of new compounds. This approach is instrumental in streamlining the drug discovery process, providing a quicker path from conception to clinical application (Lynda, 2021).
Advanced Materials and Catalysis
Darbre et al. (2002) discussed the synthesis of zinc complexes with multidentate nitrogen ligands, revealing the potential of similar compounds in catalyzing aldol reactions. This research points to applications in materials science and catalysis, where the efficiency and selectivity of reactions are paramount (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Eigenschaften
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(12-3-1-2-5-16-12)18-8-4-11(10-18)20-13-9-15-6-7-17-13/h1-3,5-7,9,11H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMRRGIPJYZDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

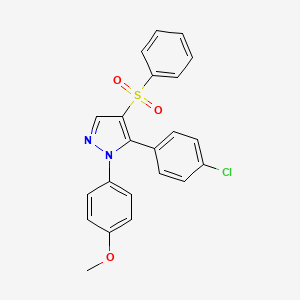
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
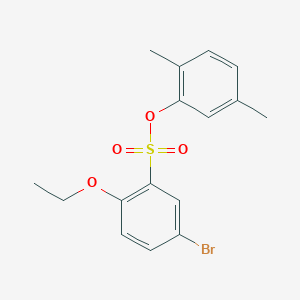
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2779910.png)
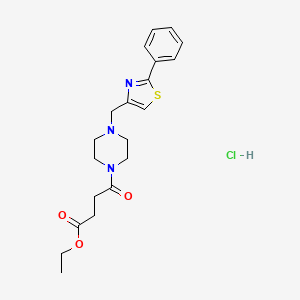

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
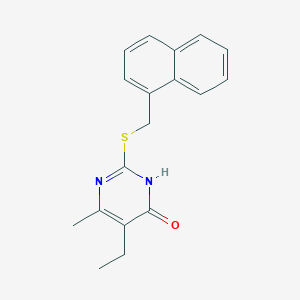
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)

